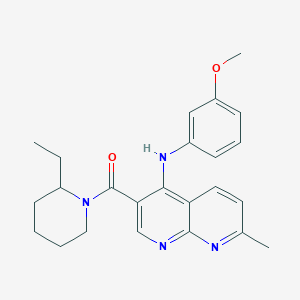

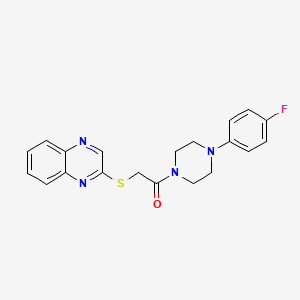

![molecular formula C11H16N2O B2515235 1-[(2-Metil-1,3-oxazol-4-il)metil]-3-metilidenopiperidina CAS No. 2097897-68-0](/img/structure/B2515235.png)

1-[(2-Metil-1,3-oxazol-4-il)metil]-3-metilidenopiperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine

The compound 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine has been the subject of several studies. It is a piperidine derivative with a substituted oxazolylmethyl group. The asymmetric synthesis of related compounds has been explored, including the synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine . Additionally, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has been investigated, demonstrating the potential for diverse chemical modifications and pharmacological evaluations .

Synthesis Analysis

The synthesis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine involves the use of various starting materials and synthetic routes. For instance, the synthesis of 2-(1-aminoalkyl) piperidines was achieved through LiAlH(4) reduction of (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of substituted diamino alcohols and disubstituted amines . Similarly, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine involved Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, resulting in the desired product .

Molecular Structure Analysis

The molecular structure of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine and its derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Chemical reactions involving 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine have been explored, such as the addition of lithium derivatives to the cyano group of (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of intermediate imino bicyclic systems and subsequent reduction to substituted diamino alcohols . Additionally, the compounds have been subjected to Mannich's reaction to produce the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine and its derivatives have been investigated, including their pharmacological activities, such as antidepressant and antianxiety effects .

Relevant Papers

- Asymmetric Synthesis. 39.(1) Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine

- Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine

- Synthesis of Triazolyl-Substituted 3-Aminopiperidines by Huisgen-1,3-Dipolar Cycloaddition – New Scaffolds for Combinatorial Chemistry

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se ha encontrado que los derivados del oxazol exhiben actividad antimicrobiana. Por ejemplo, los derivados de 4-aril sustituido 2–4-disustituido fenoxi metil 4-oxazol-5-ona han mostrado potencial antibacteriano contra E. coli y Xanthomonas citri .

Actividad Antitumoral

Los derivados del oxazol se han asociado con propiedades anticancerígenas. Se ha encontrado que inhiben ciertas enzimas, lo que tiene aplicaciones en oncología .

Actividad Antituberculosa

También se ha encontrado que los derivados del oxazol exhiben actividad antituberculosa .

Actividad Antiinflamatoria

Se ha encontrado que los compuestos que contienen un anillo de oxazol exhiben propiedades antiinflamatorias .

Actividad Antidiabética

Los derivados del oxazol se han asociado con propiedades antidiabéticas .

Actividad Antiobesidad

Se ha encontrado que los derivados del oxazol exhiben actividad antiobesidad .

Actividad Antioxidante

Se ha encontrado que los compuestos que contienen un anillo de oxazol exhiben propiedades antioxidantes .

Actividad Antiviral

Estudios recientes han demostrado que los compuestos que contienen un residuo de 1,3,4-oxadiazol, que es similar al oxazol, han exhibido una buena actividad antiviral contra el SARS-CoV-2 .

Mecanismo De Acción

Target of Action

Oxazole derivatives, which include this compound, have been found to interact with a wide range of biological targets . These targets often involve various receptors and enzymes that play crucial roles in numerous biological processes .

Mode of Action

It’s known that oxazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function of the target . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the oxazole derivative .

Biochemical Pathways

Oxazole derivatives are known to affect a wide range of biochemical pathways . The exact pathways affected would depend on the specific targets of the compound and how it interacts with them .

Result of Action

The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .

Safety and Hazards

Direcciones Futuras

The future directions of research into oxazole derivatives are promising, with many potential applications in medicinal chemistry. They have been found to have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Análisis Bioquímico

Biochemical Properties

Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Cellular Effects

Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxazole derivatives have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Oxazole derivatives have been found to exhibit various effects at different dosages .

Metabolic Pathways

Oxazole derivatives have been found to interact with various enzymes or cofactors .

Transport and Distribution

Oxazole derivatives have been found to interact with various transporters or binding proteins .

Subcellular Localization

Oxazole derivatives have been found to be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

2-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-4-3-5-13(6-9)7-11-8-14-10(2)12-11/h8H,1,3-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFCQLZEZDOYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

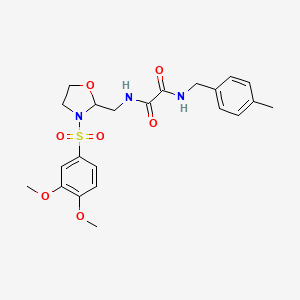

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)

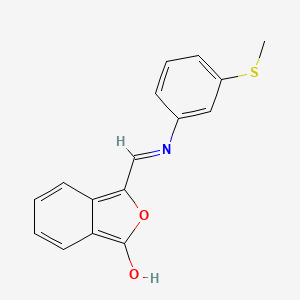

![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)

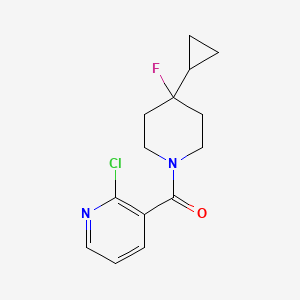

![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2515159.png)

![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)

![4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2515162.png)

![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)

![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)